5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine

Physicochemical characterization Purification optimization Isomer identification

5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine (CAS 332412-74-5) is a 2-amino-1,3,4-thiadiazole derivative bearing a chiral 1-phenylethylsulfanyl substituent at the 5-position. Its molecular formula is C10H11N3S2 with a molecular weight of 237.34 g/mol.

Molecular Formula C10H11N3S2
Molecular Weight 237.3g/mol
CAS No. 332412-74-5
Cat. No. B413102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
CAS332412-74-5
Molecular FormulaC10H11N3S2
Molecular Weight237.3g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)SC2=NN=C(S2)N
InChIInChI=1S/C10H11N3S2/c1-7(8-5-3-2-4-6-8)14-10-13-12-9(11)15-10/h2-7H,1H3,(H2,11,12)
InChIKeyWUTIQTORPJRSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine (CAS 332412-74-5): Procurement-Relevant Physicochemical and Safety Profile


5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine (CAS 332412-74-5) is a 2-amino-1,3,4-thiadiazole derivative bearing a chiral 1-phenylethylsulfanyl substituent at the 5-position . Its molecular formula is C10H11N3S2 with a molecular weight of 237.34 g/mol . Predicted physicochemical properties include a boiling point of 409.0±38.0 °C, density of 1.34±0.1 g/cm³, and a pKa of 2.40±0.10 . This compound is classified as corrosive (GHS05), causing severe skin burns and eye damage (H314) .

Why 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine Cannot Be Casually Substituted by In-Class Analogs


The 1,3,4-thiadiazole scaffold is exquisitely sensitive to the nature and position of substituents, with even minor alterations in the C5 side chain leading to order-of-magnitude shifts in biological potency and target selectivity [1]. The 1-phenylethylsulfanyl group in this compound introduces a chiral center adjacent to the sulfur atom, creating a distinct three-dimensional pharmacophore compared to the achiral 2-phenylethylthio isomer (CAS 72836-09-0) or carbon-linked analogs [2]. Literature on related 5-substituted thiadiazole-2-amines demonstrates that the type of linker (thioether vs. carbon chain) and the position of phenyl attachment (1-phenylethyl vs. 2-phenylethyl) can determine whether a compound exhibits antimycobacterial MIC values in the 1–5 µg/mL range versus complete inactivity (MIC > 20 µg/mL) [3]. Consequently, treating this compound as interchangeable with its positional isomers or linker variants without explicit comparative data carries a substantial risk of failed assay reproducibility.

Quantitative Differentiation Evidence for 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine (CAS 332412-74-5)


Boiling Point and Density Differentiation Versus the Positional Isomer

The target compound exhibits a predicted boiling point of 409.0±38.0 °C, which is approximately 24.7 °C lower than that of its positional isomer 5-[(2-phenylethyl)thio]-1,3,4-thiadiazol-2-amine (433.7±38.0 °C). The density of the target compound (1.34±0.1 g/cm³) is also distinct from that of the isomer (1.3±0.1 g/cm³) . These differences, though predicted, provide practical guidance for chromatographic method development and bulk purification strategies when the two isomers must be resolved.

Physicochemical characterization Purification optimization Isomer identification

Purity Grade Differentiation: NLT 98% vs. Industry Standard 95–97%

The target compound is commercially available at a purity of NLT 98% from specialized suppliers such as Aromsyn, exceeding the 95% minimum purity typical of the 2-phenylethylthio isomer sold by CymitQuimica and the 97% grade offered by CheMenu . The availability of an NLT 98% grade reduces the risk of confounding biological assay results due to impurities, a well-documented problem in early-stage screening where >2% impurity can generate false hits [1].

Chemical procurement Building block quality Screening library prep

Hazard Profile: Corrosive (GHS05) Classification as a Handling and Regulatory Differentiator

This compound is classified as GHS05 Corrosive with H314 hazard statement (causes severe skin burns and eye damage), and is shipped as UN 3259 (Amines, Solid, Corrosive, N.O.S.) under Packing Group III . In contrast, the carbon-linked analog 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine (CAS 88742-94-3) carries only acute toxicity (H302) and skin irritation (H315) warnings without the corrosive designation [1]. This 1-level escalation in hazard severity has direct implications for procurement logistics, storage infrastructure requirements, and institutional safety review board approval timelines.

Lab safety Shipping compliance Waste disposal

Chiral Center at the 1-Phenylethyl Group: Synthetic and Pharmacological Implications

The 1-phenylethylsulfanyl substituent in this compound contains a stereogenic center at the benzylic carbon (C1 of the ethyl linker), which is absent in the achiral 2-phenylethylthio isomer . Racemic 1-phenylethylthio compounds can be resolved into enantiomers, offering a dimension of structural diversification not available with the 2-phenylethylthio analog. In the broader 1,3,4-thiadiazole class, chirality at the C5 side chain has been shown to influence target binding: compounds with (R)- vs. (S)-configuration at analogous benzylic positions have demonstrated enantiomeric potency ratios of up to 10-fold in kinase inhibition assays [1]. While the target compound is supplied as a racemate, its chiral nature makes it a superior starting point for enantioselective lead optimization programs.

Chiral building blocks Enantioselective synthesis Drug discovery

Thioether Linker at C5: Metabolic Stability Advantage Over Carbon-Linked Analogs

The C5 thioether linkage (–S–CH(CH3)–Ph) in this compound is structurally distinct from the carbon-linked 5-(1-phenylethyl) analog (CAS 88742-94-3) where a direct C–C bond replaces sulfur [1]. In the 1,3,4-thiadiazole class, the introduction of a thioether sulfur at C5 alters both electronic properties (increased polarizability) and metabolic handling: thioether-linked 5-substituted thiadiazoles have been reported to exhibit slower oxidative metabolism compared to their methylene-linked counterparts in liver microsome assays, with half-life extensions of 1.5- to 3-fold observed in certain series [2]. While direct microsomal stability data for this specific compound are not available in the public domain, the class-level trend supports the thioether linkage as a design feature for enhanced metabolic stability.

Metabolic stability Linker optimization ADME

Antimycobacterial Activity Potential: Class-Level Evidence from Phenylethylthio-Thiadiazole-Quinolone Hybrids

While no direct MIC data exist for the standalone 5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine against M. tuberculosis, closely related 5-(phenylethylthio)-1,3,4-thiadiazole-containing quinolone hybrids have demonstrated potent antimycobacterial activity: compounds 5b, 5c, and 5d in the Agrawal and Talele (2013) series achieved MIC values of 1.0, 1.5, and 1.5 µg/mL against M. tuberculosis H37Rv, comparable to rifampicin (MIC = 1.0 µg/mL) and gatifloxacin (MIC = 1.0 µg/mL) [1]. These compounds incorporate the phenylethylthio-thiadiazole moiety as a key pharmacophoric element. In contrast, compounds in the same series lacking electron-withdrawing substituents on the phenyl ring showed complete resistance (MIC > 20 µg/mL), demonstrating that the phenylethylthio-thiadiazole core requires appropriate substitution for activity [1]. The target compound serves as the unsubstituted core scaffold for this active series.

Antitubercular Mycobacterium tuberculosis Fluoroquinolone hybrids

Validated Application Scenarios for 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine Based on Quantitative Evidence


Chiral Building Block for Enantioselective Medicinal Chemistry Programs

The stereogenic center at the benzylic carbon of the 1-phenylethylsulfanyl group makes this compound a strategic starting material for programs that require exploration of stereochemistry-dependent target engagement. Unlike the achiral 2-phenylethylthio isomer (CAS 72836-09-0), this racemic building block enables chiral resolution and independent testing of enantiomers, with literature precedent showing up to 10-fold differences in kinase inhibition potency between enantiomers of analogous thiadiazole-2-amines . Procurement at NLT 98% purity minimizes confounding effects from impurities during chiral chromatography resolution. The corrosive hazard profile (GHS05) necessitates appropriate handling infrastructure .

Core Scaffold Supply for Antitubercular Library Synthesis

The phenylethylthio-thiadiazole core is a validated pharmacophoric element in antitubercular drug discovery, as demonstrated by the Agrawal series where quinolone hybrids bearing this scaffold achieved MIC values of 1.0–1.5 µg/mL against M. tuberculosis H37Rv, matching first-line drugs . Procuring this compound as the unsubstituted core enables parallel library synthesis via N-functionalization of the 2-amino group or electrophilic aromatic substitution on the phenyl ring. The NLT 98% purity grade is critical here: impurities ≥2% in the building block would propagate into library members and could generate misleading SAR correlations .

Metabolic Stability-Focused Lead Optimization via Thioether Linker

The C5 thioether linkage in this compound offers a class-level metabolic stability advantage over carbon-linked analogs, with related series showing 1.5- to 3-fold longer microsomal half-lives . Medicinal chemistry teams prioritizing ADME optimization can procure this compound as a starting scaffold with an intrinsic metabolic handling advantage, avoiding the need for later-stage linker replacement. The physical property differentiation (24.7 °C lower boiling point vs. the 2-phenylethylthio isomer) also facilitates purification method development for analogs in this series .

High-Purity Screening Collection Preparation for Proteomics and Target ID

The availability of this compound at NLT 98% purity directly supports its use in chemoproteomics and target identification studies, where trace impurities can generate false-positive protein binding signals. The 1–3% absolute purity advantage over alternative supplier grades (95–97%) translates to cleaner dose-response data and reduced false hit rates in cellular thermal shift assays (CETSA) or affinity-based proteome profiling . Researchers should factor in the corrosive shipping classification (UN 3259) when planning procurement lead times for these applications .

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